N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a propanamide chain at position 2. The propanamide moiety is further linked to a 4-oxoquinazolin-3(4H)-yl group, a heterocycle known for its bioactivity in kinase inhibition and anticancer applications.
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19N5O3S/c1-29-15-8-6-14(7-9-15)12-19-24-25-21(30-19)23-18(27)10-11-26-13-22-17-5-3-2-4-16(17)20(26)28/h2-9,13H,10-12H2,1H3,(H,23,25,27) |
InChI Key |
QCATVDHYLYBQIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid
The quinazolinone core is synthesized via refluxing anthranilic acid with acetic anhydride to form 2-methylbenzoxazin-4-one, followed by reaction with ammonium acetate in glacial acetic acid (Eq. 1):
Optimization Data :
Synthesis of (2E)-5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2(3H)-ylidene Fragment
Thiosemicarbazide Intermediate Formation
4-Methoxybenzylhydrazine is reacted with carbon disulfide (CS₂) in ethanol under basic conditions to yield 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (Eq. 2):
Key Parameters :
Oxidation to Imine (E-Configuration)
The thiadiazol-2-amine is oxidized using lead(IV) acetate in dichloromethane to generate the (2E)-ylidene derivative, preserving stereochemistry via kinetic control (Eq. 3):
Stereochemical Purity :
-
E:Z Ratio : 9:1 (confirmed by NOESY NMR).
Propanamide Linker Formation and Final Coupling
Activation of 3-(4-Oxoquinazolin-3(4H)-yl)Propanoic Acid
The carboxylic acid is activated using HATU and DIPEA in dry DMF, followed by coupling with the thiadiazol-2-ylidene amine (Eq. 4):
Reaction Conditions :
-
Catalyst : HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Yield : 72–78% after silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies show that DMF/THF (3:1 v/v) at 0–5°C minimizes side reactions (e.g., epimerization):
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 65 | 91 |
| DMF/THF (3:1) | 0–5 | 78 | 98 |
| Acetonitrile | 25 | 58 | 87 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Rt = 12.4 min (C18, 0.1% TFA in H₂O/MeCN gradient), purity >98%.
Challenges and Alternative Approaches
Stereochemical Control
The E-configuration of the thiadiazol-2-ylidene fragment is labile under acidic conditions. Alternatives include using TEMPO as a radical scavenger to suppress isomerization.
Scalability Issues
Large-scale coupling reactions face solubility challenges. Switching to DMAc as a solvent improves mass transfer, increasing yield to 81% at 1-mol scale.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the quinazoline moiety, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of thiadiazole moieties enhances these effects by modulating signaling pathways involved in cancer progression.
Case Study:
A recent study evaluated the cytotoxic effects of similar thiadiazole and quinazoline derivatives on human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known for their ability to disrupt bacterial cell walls, while quinazoline compounds can interfere with bacterial DNA synthesis.
Research Findings:
In vitro studies have shown that the compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its effectiveness as an antimicrobial agent.
Agrochemical Uses
Given its bioactive properties, this compound may find applications in agrochemistry as a pesticide or herbicide. The ability to disrupt cellular processes in pests can lead to effective formulations for crop protection.
Material Science
The structural characteristics of this compound may also lend itself to applications in material science, particularly in developing novel polymers or coatings with antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiadiazole Derivatives with Quinazolinone Moieties
Compound : N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-4-[(4-Oxoquinazolin-3(4H)-Yl)Methyl]Benzamide (CAS: 1190280-88-6)
- Structural Differences :
- Thiadiazole Substituent : Methyl group at position 5 vs. 4-methoxybenzyl in the target compound.
- Linkage : Benzamide (direct aryl linkage) vs. propanamide (flexible chain) in the target compound.
- The propanamide linker may confer greater conformational flexibility, influencing target binding .
Thiadiazole Derivatives with Pyridine/Ester Substituents
Compounds :
- 8a : N-[5-(5-Acetyl-6-Methyl-Pyridin-2-Yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-Ylidene]-Benzamide
- 8b: 6-(5-Benzoylimino-4-Phenyl-4,5-Dihydro-[1,3,4]-Thiadiazol-2-Yl)-2-Methyl-Nicotinic Acid Ethyl Ester
- Key Features: Pyridine/nicotinic acid ester substituents instead of quinazolinone. Acetyl or benzoyl groups introduce polar functionalities.
- Comparison: Solubility: The ester and acetyl groups in 8a–b may improve solubility compared to the lipophilic 4-methoxybenzyl group in the target compound. Bioactivity: Pyridine derivatives often exhibit antimicrobial or anti-inflammatory activity, whereas quinazolinones are linked to kinase inhibition .
Thiazolidinone-Thiadiazole Hybrids
Compound : 3-[(5Z)-5-[(4-Methylphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)Propanamide
- Structural Differences: Thiazolidinone core vs. quinazolinone in the target compound. Sulfanylidene group introduces additional sulfur-based reactivity.
- The sulfanylidene group may enhance metal-binding capacity .
Physicochemical Properties
Biological Activity
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is , featuring a thiadiazole moiety and a quinazoline structure . The presence of the 4-methoxybenzyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Biological Activities
Research indicates that compounds containing thiadiazole and quinazoline rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For example, derivatives with halogenated substituents demonstrate increased antibacterial activity against Gram-positive bacteria .
- Anticancer Properties : Studies on related thiadiazole compounds have revealed cytotoxic effects against multiple cancer cell lines. Notably, compounds with similar structures have demonstrated IC50 values in the low microgram range against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .
- Anti-inflammatory Effects : The incorporation of thiadiazole rings has been linked to anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, impacting metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Compounds may interact with specific receptors involved in inflammation and cancer progression, leading to altered cellular responses.
Research Findings and Case Studies
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature : Thiadiazole ring formation often occurs at 80–100°C, while coupling reactions may require lower temperatures (40–60°C) to avoid side products .
- Catalysts : Acidic conditions (e.g., POCl₃) facilitate cyclization of the thiadiazole moiety . Monitoring via TLC and HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and substituent placement, particularly for the thiadiazole and quinazolinone rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity, critical for biological assays .
Q. How is initial biological activity screening conducted for this compound?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 melanoma) at concentrations of 1–100 µM .
- Dose-response curves : IC₅₀ values are calculated using nonlinear regression, with positive controls (e.g., cisplatin) to validate assay sensitivity .
Advanced Research Questions
Q. What methodologies identify the compound’s molecular targets and mechanisms of action?
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to VEGFR-2 or DNA topoisomerases, with binding energies ≤−8.0 kcal/mol indicating high affinity .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified targets like kinases .
- Enzyme inhibition assays : Fluorescence-based assays quantify inhibition of specific enzymes (e.g., 50% inhibition at 10 nM for VEGFR-2) .
Q. How is structure-activity relationship (SAR) analysis performed to guide derivative design?
- Substituent variation : Compare analogs with methoxy (current compound), chloro, or fluoro groups. For example, methoxy enhances lipophilicity (logP = 2.8 vs. 3.2 for chloro derivatives), improving membrane permeability .
- Bioisosteric replacement : Replacing the 4-oxoquinazolinone moiety with pyrazolo[3,4-b]pyridine reduces hepatotoxicity in murine models .
Q. How can contradictory data in biological activity be resolved?
- Batch variability : Ensure synthetic consistency via NMR and LC-MS to rule out impurities .
- Cell line specificity : Test activity across diverse panels (e.g., NCI-60) to identify lineage-dependent effects. For instance, 4-methoxybenzyl derivatives show selectivity for epithelial cancers over hematological malignancies .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Xenograft models : Administer 10–50 mg/kg (oral or IP) to nude mice bearing A549 tumors; monitor tumor volume and weight loss over 21 days .
- Toxicokinetics : Plasma exposure (AUC₀–₂₄h) and clearance rates are assessed via LC-MS/MS, with liver/kidney histopathology to detect organ toxicity .
Q. Which strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiadiazole ring oxidation). CYP3A4 inhibitors (e.g., ketoconazole) prolong half-life from 1.2 to 4.8 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
